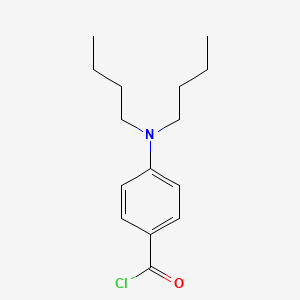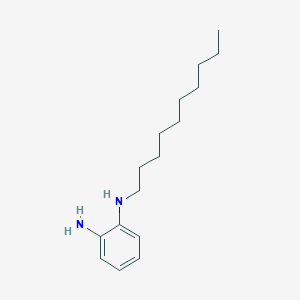
1,2-Benzenediamine, N-decyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediamine, N-decyl- is an organic compound that belongs to the class of aromatic diamines. It is a derivative of 1,2-benzenediamine, where one of the hydrogen atoms on the nitrogen is replaced by a decyl group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-benzenediamine, N-decyl- typically involves the reaction of 1,2-benzenediamine with a decyl halide under basic conditions. The reaction can be represented as follows:
C6H4(NH2)2+C10H21X→C6H4(NH2)(NHC10H21)+HX
where (X) is a halogen (usually chlorine or bromine). The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrogen halide formed.
Industrial Production Methods
In industrial settings, the production of 1,2-benzenediamine, N-decyl- can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the product.
Chemical Reactions Analysis
Types of Reactions
1,2-Benzenediamine, N-decyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Corresponding amines.
Substitution: Halogenated or nitrated aromatic compounds.
Scientific Research Applications
1,2-Benzenediamine, N-decyl- has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.
Biology: Employed in the study of enzyme inhibitors and as a building block for bioactive molecules.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of antimicrobial and anticancer agents.
Industry: Utilized in the production of dyes, pigments, and polymers.
Mechanism of Action
The mechanism of action of 1,2-benzenediamine, N-decyl- involves its interaction with molecular targets such as enzymes and receptors. The decyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively. This property is particularly useful in drug design, where the compound can inhibit specific enzymes or bind to receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Benzenediamine: The parent compound without the decyl group.
1,3-Benzenediamine: An isomer with amino groups at different positions.
1,4-Benzenediamine: Another isomer with amino groups at para positions.
Uniqueness
1,2-Benzenediamine, N-decyl- is unique due to the presence of the decyl group, which imparts distinct physicochemical properties such as increased lipophilicity and enhanced biological activity. This makes it a valuable compound in various applications, particularly in medicinal chemistry and industrial processes.
Properties
CAS No. |
72816-82-1 |
|---|---|
Molecular Formula |
C16H28N2 |
Molecular Weight |
248.41 g/mol |
IUPAC Name |
2-N-decylbenzene-1,2-diamine |
InChI |
InChI=1S/C16H28N2/c1-2-3-4-5-6-7-8-11-14-18-16-13-10-9-12-15(16)17/h9-10,12-13,18H,2-8,11,14,17H2,1H3 |
InChI Key |
FCBYVPCDMVNVDI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCNC1=CC=CC=C1N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


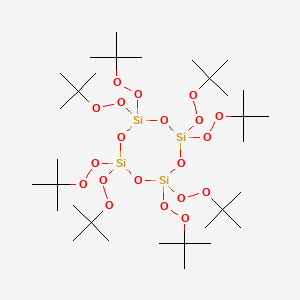

![Diethyl {[4-(furan-2-carbonyl)phenyl]methyl}propanedioate](/img/structure/B14476815.png)
![Ethanol, 2,2'-[[2-methyl-4-[(4-nitrophenyl)azo]phenyl]imino]bis-](/img/structure/B14476817.png)
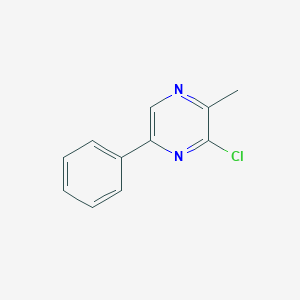

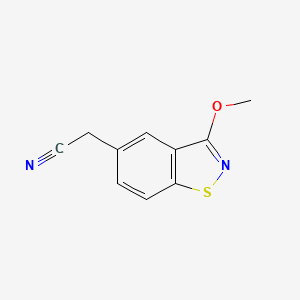
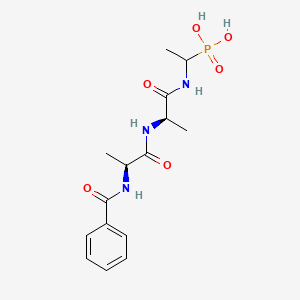
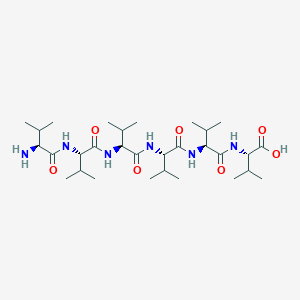



![2-{[(4-Methylphenyl)sulfanyl]methyl}thiophene](/img/structure/B14476884.png)
